molecular formula C8H7N3O2 B8696660 2-((3-Cyanopyridin-2-yl)oxy)acetamide

2-((3-Cyanopyridin-2-yl)oxy)acetamide

Cat. No. B8696660
M. Wt: 177.16 g/mol
InChI Key: XZANRDHLUPXTGP-UHFFFAOYSA-N
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Patent
US06750232B2

Procedure details

In the formula, R3a, R4a and X4 have the same meanings as defined above; and R2a represents a C6-14 aromatic hydrocarbon cyclic group which may have a substituent group or a 5- to 14-membered aromatic heterocyclic group which may have a substituent group. The compound (xxv) according to the present invention can be produced from (xviii) and (xix) through steps 9-(1) to 9-(6) (intermediates (xx) to (xxiv)). The compound (xx) can be produced by dehydrating condensation of (xviii) and (xix) in the presence of a base (step 9-(1)). The base used in the reaction varies depending on the starting material, the solvent used etc., and is not particularly limited so long as it is inert to the reaction. Preferably, inorganic salts such as potassium hydroxide or sodium hydroxide may be proposed. The solvent used varies depending on the starting material, reagents etc., and is not particularly limited insofar as it is inert to the reaction and dissolves the starting material to a certain degree. Preferably, a mixed solvent of an alcohol such as ethanol and water may be proposed. The 2-oxo-1,2-dihydro-3-pyridylcarbonitrile derivative (xxi) can be produced by reacting (xx) with 2-cyanoacetamide in the presence of a base (step 9-(2)). The reaction can be promoted in an oxygen atmosphere. The base used varies depending on the starting material, the solvent used etc., and is not particularly limited insofar as the reaction is not inhibited. Preferably, an alkali metal alkoxide such as sodium methoxide, sodium ethoxide or potassium tert-butoxide may be proposed. Otherwise, using alkali metal carbonates such as potassium carbonate or sodium carbonate can also bring about a preferable result. The solvent used varies depending on the starting material, reagents etc., and is not particularly limited insofar as it is inert to the reaction and dissolves the starting material to a certain degree. Preferably, N,N-dimethylformamide, N-methylpyrrolidone, dimethyl sulfoxide, methanol, ethanol etc. may be proposed. The reaction temperature is preferably room temperature to 120° C., more preferably around room temperature. The compound (xxii) can be produced by alkylating an oxygen atom at the 2-position in (xxi) with 2-halogenoacetamide in the presence of a base (step 9-(3)). The 2-halogenoacetamide used varies depending on the starting material, the solvent used etc., and is not particularly limited so long as it is inert to the reaction. The reaction conducted by using 2-chloroacetamide is preferred, and conducted by further adding sodium iodide is more preferred. The base used varies depending on the starting material, the solvent used etc., and is not particularly limited so long as it is inert to the reaction. Preferably, sodium hydride, sodium hydroxide, potassium hydroxide, sodium bicarbonate, sodium carbonate and potassium carbonate may be proposed. The solvent used varies depending on the starting material, reagents etc., and is not particularly limited insofar as it is inert to the reaction and dissolves the starting material to a certain degree. Preferably, ketones such as acetone or methyl ethyl ketone, alcohols such as methanol or ethanol, ethers such as tetrahydrofuran, dioxane, dimethoxyethane or diethylene glycol dimethyl ether, N,N-dimethylformamide, dimethyl sulfoxide, 1-methyl pyrrolidinone etc. may be proposed. The reaction temperature is usually 0 to 100° C. The compound (xxiii) can be produced by transaminating the 2-aminocarbonylmethyloxy-3-cyanopyridine derivative (xxii) in the presence of a base in a solvent (step 9-(4)). The base used varies depending on the starting material, the solvent used etc., and is not particularly limited so long as it is inert to the reaction. Preferably, for example, sodium hydride, sodium hydroxide, potassium hydroxide, sodium bicarbonate, sodium carbonate, potassium carbonate etc. may be proposed. The solvent used varies depending on the starting material, reagents etc., and is not particularly limited insofar as it is inert to the reaction and dissolves the starting material to a certain degree. Preferably, N,N-dimethylformamide, dimethyl sulfoxide, 1-methylpyrrolidinone etc. may be proposed, other than ketones such as acetone or methyl ethyl ketone, alcohols such as methanol, ethanol, propanol or butanol, ethers such as tetrahydrofuran, dioxane, dimethoxyethane or diethylene glycol dimethyl ether maybe proposed. The reaction temperature is usually room temperature to 150° C. The compound (xxiv) can be produced by halogenating the 5-position of the pyridine ring in the 2-aminonicotinonitrile derivative (xxiii) with a halogenating agent in a solvent (step 9-(5)). The halogenating agent used varies depending on the starting material, the solvent used etc., and is not particularly limited so long as it is inert to the reaction. Preferably, N-bromosuccinimide, bromine etc. may be proposed. Further, the solvent used varies depending on the starting material, reagents etc., and is not particularly limited insofar as it it inert to the reaction and dissolves the starting material to a certain degree. Preferably, alcohols such as methanol or ethanol, ethers such as tetrahydrofuran, dioxane, dimethoxyethane or diethylene glycol dimethyl ether, N,N-dimethylformamide, 1-methyl pyrrolidinone etc. may be proposed. The reaction temperature is usually −20° C. to room temperature. The compound (xxv) according to the present invention can be produced by reacting the 2-amino-5-halogenonicotinonitrile derivative (xxiv) with the aryl tin reagent obtained in Production Process 5 in the presence of a palladium catalyst in a solvent, to introduce an aromatic group into the 5-position of the pyridine ring in (xxiv) (step 9-(6)). The palladium catalyst used varies depending on the starting material, the solvent used etc., and is not particularly limited so long as it is inert to the reaction. Preferably, dichlorobis (triphenylphoshine) palladium (II), palladium (II) acetate, tetrakis(triphenylphosphine) palladium (0), tris(dibenzylidene acetone) dipalladium (0), dichlorobis (acetonitrile) palladium (II) etc. may be proposed. Further, the solvent used varies depending on the starting material, reagents etc., and is not particularly limited insofar as it is inert to the reacton and dissolves the starting material to a certain degree. Preferably, alcohols such as methanol, ethanol, propanol or butanol, ethers such as tetrahydrofuran, dioxane, dimethoxyethane or diethylene glycol dimethyl ether, toluene, xylene, N,N-dimethylformamide, 1-methyl pyrrolidinone etc. may be proposed The reaction temperature is usually room temperature to 150° C.
[Compound]
Name
( xx )
Quantity
0 (± 1) mol
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reactant
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solvent
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reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
alkali metal alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
alkali metal carbonates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([NH2:6])=[O:5])#[N:2].O=O.C[O-].[Na+].[O-]CC.[Na+].[CH3:16][C:17]([CH3:20])([O-])C.[K+].C(=O)([O-])[O-].[K+].[K+].C(=O)([O-])[O-].[Na+].[Na+].C[N:35]1CC[CH2:37][C:36]1=[O:40]>C(O)C.CO.CS(C)=O.CN(C)C=O>[NH2:35][C:36]([CH2:37][O:5][C:4]1[C:3]([C:1]#[N:2])=[CH:20][CH:17]=[CH:16][N:6]=1)=[O:40] |f:2.3,4.5,6.7,8.9.10,11.12.13|

Inputs

Step One
Name
( xx )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)N
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Ten
Name
alkali metal alkoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Fourteen
Name
alkali metal carbonates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
is inert to the reaction
DISSOLUTION
Type
DISSOLUTION
Details
dissolves the starting material to a certain degree
CUSTOM
Type
CUSTOM
Details
is preferably room temperature to 120° C., more preferably around room temperature

Outcomes

Product
Name
Type
product
Smiles
NC(=O)COC1=NC=CC=C1C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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